molecular formula C19H13P B12956202 10H-5,10-[1,2]benzenoacridophosphine

10H-5,10-[1,2]benzenoacridophosphine

Cat. No.: B12956202
M. Wt: 272.3 g/mol
InChI Key: RZKZDYRUNIVHPF-UHFFFAOYSA-N
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Description

10H-5,10-[1,2]benzenoacridophosphine: is a chemical compound with the molecular formula C₁₉H₁₃P and a molecular weight of 272.28 g/mol . This compound is known for its unique structure, which includes a phosphorus atom integrated into a polycyclic aromatic system. It is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-5,10-[1,2]benzenoacridophosphine typically involves the reaction of appropriate aromatic precursors with phosphorus-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: 10H-5,10-[1,2]benzenoacridophosphine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: 10H-5,10-[1,2]benzenoacridophosphine is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions .

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing.

Industry: In industrial settings, this compound may be used in the synthesis of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 10H-5,10-[1,2]benzenoacridophosphine involves its ability to interact with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various chemical and biological pathways, making it a versatile compound for research .

Comparison with Similar Compounds

  • 10H-5,10-[1,2]benzenoacridine
  • 10H-5,10-[1,2]benzenophosphine

Comparison: Compared to similar compounds, 10H-5,10-[1,2]benzenoacridophosphine is unique due to the presence of both phosphorus and an extended aromatic system. This combination enhances its reactivity and stability, making it particularly useful in applications requiring robust chemical interactions .

Properties

Molecular Formula

C19H13P

Molecular Weight

272.3 g/mol

IUPAC Name

1-phosphapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C19H13P/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H

InChI Key

RZKZDYRUNIVHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4P2C5=CC=CC=C35

Origin of Product

United States

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